The compound can be sourced from various chemical suppliers such as BenchChem and PubChem, where it is available for research purposes. The compound's structure has been documented in databases like PubChem, which provides detailed chemical information including its IUPAC name and structural data .
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide typically involves several steps:
The molecular structure of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide can be represented by its canonical SMILES notation: CCSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3C(=CC(=N3)C)C
. The compound features:
The structural analysis indicates that the compound possesses multiple functional groups that could interact with biological targets .
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry .
The mechanism of action for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide likely involves binding to specific biological targets such as enzymes or receptors. The presence of the pyrazole and thiophene rings may facilitate interactions with various molecular targets, potentially leading to alterations in enzymatic activity or receptor signaling pathways.
Preliminary studies suggest that compounds with similar structures exhibit effects on pathways related to mTORC1 signaling and autophagy modulation, indicating potential therapeutic applications in cancer treatment .
The physical and chemical properties of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide has several potential scientific applications:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7